Welcome to the BenchChem Online Store!
molecular formula C13H15NO2 B3048476 Benzyl cyclopent-3-enylcarbamate CAS No. 170708-34-6

Benzyl cyclopent-3-enylcarbamate

Cat. No. B3048476
M. Wt: 217.26 g/mol
InChI Key: JQEIWHSWQGAKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05998398

Procedure details

A solution of 3-cyclopentene-1-carboxylic acid (Depres and Greene, J. Org. Chem. 1962, 27:2395-2398) (30.5 g, 0.272 mole) in dry benzene (360 mL) was stirred while a solution of diphenylphosphoryl azide (Aldrich, 74.85 g, 0.272 mole as 97%) and triethylamine (41.7 mL, 0.299 mole) in benzene (130 mL) was added over 20 minutes. The solution was refluxed for 2 hours and then benzyl alcohol (32.4 mL, 0.313 mole) was added. The solution was refluxed for 20 hours, cooled, and concentrated in vacuo to a brown oil. A solution of the oil in ethyl acetate (600 mL) was washed with 0.5 N hydrochloric acid (300 mL), then water (2×350 mL), then saturated aqueous sodium bicarbonate (300 mL), and dried (sodium sulfate). Evaporation left title compound as white solid (41.0 g, 69%), 1H-NMR consistent with structure. Recrystallization of such a sample from ethyl acetate-hexanes gave benzyl N-(3-cyclopenten-1-yl)carbamate as colorless waxy crystals, m.p. 56-57° C.
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
74.85 g
Type
reactant
Reaction Step One
Quantity
41.7 mL
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
32.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1(C(O)=O)[CH2:5][CH:4]=[CH:3][CH2:2]1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:16])C=CC=CC=1.C([N:28]([CH2:31]C)CC)C.[CH2:33]([OH:40])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>C1C=CC=CC=1>[CH:1]1([NH:28][C:31](=[O:16])[O:40][CH2:33][C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)[CH2:2][CH:3]=[CH:4][CH2:5]1

Inputs

Step One
Name
Quantity
30.5 g
Type
reactant
Smiles
C1(CC=CC1)C(=O)O
Name
Quantity
74.85 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
41.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
360 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
130 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
32.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a brown oil
WASH
Type
WASH
Details
A solution of the oil in ethyl acetate (600 mL) was washed with 0.5 N hydrochloric acid (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water (2×350 mL), then saturated aqueous sodium bicarbonate (300 mL), and dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
Evaporation
WAIT
Type
WAIT
Details
left title compound as white solid (41.0 g, 69%)
CUSTOM
Type
CUSTOM
Details
Recrystallization of such a sample from ethyl acetate-hexanes

Outcomes

Product
Name
Type
product
Smiles
C1(CC=CC1)NC(OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.